2,5-dihydro-1H-pyrrol-3-ylboronic acid
CAS No.: 1276113-92-8
Cat. No.: VC18748176
Molecular Formula: C4H8BNO2
Molecular Weight: 112.93 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1276113-92-8 |
|---|---|
| Molecular Formula | C4H8BNO2 |
| Molecular Weight | 112.93 g/mol |
| IUPAC Name | 2,5-dihydro-1H-pyrrol-3-ylboronic acid |
| Standard InChI | InChI=1S/C4H8BNO2/c7-5(8)4-1-2-6-3-4/h1,6-8H,2-3H2 |
| Standard InChI Key | VHOVLXMLZLNXEO-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CCNC1)(O)O |
Introduction
Chemical Identity and Structural Features
The core structure of 2,5-dihydro-1H-pyrrol-3-ylboronic acid consists of a five-membered nitrogen-containing ring with one double bond (2,5-dihydropyrrole) and a boronic acid (-B(OH)₂) group at the 3-position. The molecular formula is C₄H₇BNO₂, though this varies in protected forms such as its trifluoroborate (C₄H₆BF₃NO₂) or boropinacolate (C₁₀H₁₇BNO₂) derivatives . The partially saturated pyrrole ring confers reduced aromaticity compared to fully conjugated pyrroles, altering its electronic profile and reactivity .
Key spectral data from NIST confirms the parent 2,5-dihydro-1H-pyrrole structure (CAS 109-96-6) with a molecular weight of 69.11 g/mol, while the boronic acid derivative’s exact mass is 139.05 g/mol . X-ray crystallography of related compounds reveals a planar boron center, enabling predictable reactivity in cross-coupling reactions .
Synthesis and Scalability
Triflation-Borylation Strategy
The most efficient synthesis, developed by Liashuk et al., involves a two-step process starting from N-Boc-3-oxopyrrolidine :
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Triflation: Treatment with triflic anhydride (Tf₂O) and t-BuOK in THF at -78°C yields the triflate intermediate.
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Borylation: A palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ at 80°C produces the boropinacolate ester, which is hydrolyzed to the boronic acid.
This one-pot method achieves yields of 85–90% on multigram scales (up to 60 g), outperforming traditional stepwise approaches . The choice of base is critical: t-BuOK minimizes side reactions compared to weaker bases like K₂CO₃ .
Protective Group Strategies
The boronic acid is often stabilized as:
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Trifluoroborate salt: Ideal for long-term storage and commercial distribution due to enhanced stability .
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Boropinacolate ester: Preferred for immediate use in coupling reactions, as it avoids hydrolysis steps .
Industrial-scale production (e.g., Sigma-Aldrich’s N-Boc-2,5-dihydro-1H-pyrrole) relies on these protected forms to mitigate the boronic acid’s susceptibility to protodeboronation .
Applications in Medicinal Chemistry
Suzuki-Miyaura Cross-Coupling
The compound serves as a linchpin in constructing biaryl and heterobiaryl scaffolds. For example:
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Coupling with aryl halides forms 3-aryl-2,5-dihydropyrroles, privileged structures in kinase inhibitors .
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A 2024 study demonstrated its use in synthesizing 3-pyridyl derivatives (e.g., 3-(2,5-dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride), a scaffold explored in neuropharmacology .
Reversible Covalent Binding
The boronic acid moiety forms transient bonds with serine proteases and hydroxyl-containing enzymes, enabling applications in:
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Proteasome inhibitors: Analogous to bortezomib, but with improved selectivity .
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HIV integrase inhibitors: 3-Hydroxy-pyrrolone derivatives show submicromolar activity by chelating catalytic Mg²⁺ ions .
Comparative Analysis with Related Boronic Acids
A 2024 structural study contrasted 2,5-dihydro-1H-pyrrol-3-ylboronic acid with analogous compounds:
| Compound | Key Feature | Reactivity Profile |
|---|---|---|
| 4-Boronoaniline | Aniline backbone | High stability, low coupling yield |
| 2-Pyrrolidinone | Fully saturated ring | Limited conjugation, poor cross-coupling |
| 2,5-Dihydro-1H-pyrrol-3-ylboronic acid | Partial unsaturation | Balanced reactivity for medicinal & material uses |
The dihydropyrrole’s partial unsaturation enables π-π stacking in drug-receptor interactions while maintaining sufficient stability for synthetic manipulations .
Industrial and Research Trends
Recent patents (2024–2025) emphasize its role in:
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Anticancer agents: Hybrid molecules combining dihydropyrrole boronic acids with HDAC inhibitors.
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OLED materials: Electron-transport layers utilizing boron-nitrogen coordination .
Challenges remain in optimizing enantioselective syntheses, as the planar boron center complicates chiral resolution .
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